(S)-1-(2-Ethoxybenzyl)pyrrolidin-3-amine

Catalog No.
S15814538
CAS No.
M.F
C13H20N2O
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Ethoxybenzyl)pyrrolidin-3-amine

Product Name

(S)-1-(2-Ethoxybenzyl)pyrrolidin-3-amine

IUPAC Name

(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-11(13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3/t12-/m0/s1

InChI Key

DTFIYULXVYIYQR-LBPRGKRZSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(C2)N

Isomeric SMILES

CCOC1=CC=CC=C1CN2CC[C@@H](C2)N

(S)-1-(2-Ethoxybenzyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a 2-ethoxybenzyl group at the nitrogen atom. Its molecular formula is C13_{13}H17_{17}N1_{1}O1_{1}, and it is classified as an amine due to the presence of the amino group (-NH2_2). The compound's structure suggests potential for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in oxidized derivatives.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert this compound into reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride or phosphorus tribromide, allowing for the introduction of halogens into the molecule.

The specific products formed depend on the reaction conditions and reagents utilized.

The synthesis of (S)-1-(2-Ethoxybenzyl)pyrrolidin-3-amine can be achieved through several methods. A common approach involves:

  • Starting Materials: Reacting 2-ethoxybenzylamine with pyrrolidine-3-carboxylic acid.
  • Coupling Reagent: Utilizing N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
  • Solvent: Conducting the reaction in organic solvents like dichloromethane or tetrahydrofuran at room temperature.

Industrial methods may optimize these parameters for higher yields and purity, potentially employing continuous flow reactors.

(S)-1-(2-Ethoxybenzyl)pyrrolidin-3-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing drugs targeting neurological conditions due to its structural similarity to known neurotransmitter receptor ligands.
  • Chemical Research: As a building block in organic synthesis, particularly in developing more complex molecular frameworks that exhibit biological activity.

Interaction studies involving (S)-1-(2-Ethoxybenzyl)pyrrolidin-3-amine could focus on its binding affinity to various receptors, particularly serotonin and dopamine receptors. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses. Molecular dynamics simulations may also be employed to assess how structural modifications affect receptor interactions and binding dynamics .

Several compounds share structural features with (S)-1-(2-Ethoxybenzyl)pyrrolidin-3-amine. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
1-(4-Methylbenzyl)pyrrolidin-3-amineSimilar pyrrolidine structure; methyl substitutionPotential D3 receptor antagonist
1-(4-Fluorobenzyl)pyrrolidin-3-amineFluorine substitution on benzyl groupEnhanced selectivity for serotonin receptors
1-(2-Methoxybenzyl)pyrrolidin-3-amineMethoxy substitution instead of ethoxyVarying affinity profiles for neurotransmitter receptors

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.157563266 g/mol

Monoisotopic Mass

220.157563266 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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